molecular formula C11H13BrFNO B1380321 4-(3-Bromo-5-fluorophenoxy)piperidine CAS No. 1540730-47-9

4-(3-Bromo-5-fluorophenoxy)piperidine

Cat. No.: B1380321
CAS No.: 1540730-47-9
M. Wt: 274.13 g/mol
InChI Key: DUDBTBDUHUFOGE-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-fluorophenoxy)piperidine is a compound extensively used in scientific research to study its various properties, analytical methods, biological activities, and applications in different fields. It has a molecular formula of C11H13BrFNO and a molecular weight of 274.13 g/mol. This compound is part of the piperidine family, which is known for its significant roles in medicinal, synthetic, and bio-organic chemistry .

Preparation Methods

The synthesis of 4-(3-Bromo-5-fluorophenoxy)piperidine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organoboron reagents . The general synthetic route involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-(3-Bromo-5-fluorophenoxy)piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the piperidine ring or the phenoxy group, leading to different derivatives with potentially unique properties.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Scientific Research Applications

4-(3-Bromo-5-fluorophenoxy)piperidine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and catalysis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-fluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

4-(3-Bromo-5-fluorophenoxy)piperidine can be compared with other similar compounds, such as:

    4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.

    Trifluoromethylpyridines: Used in agrochemical and pharmaceutical industries for their unique properties.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

4-(3-bromo-5-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDBTBDUHUFOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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